molecular formula C12H19N3O2 B2894914 4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide CAS No. 2034283-18-4

4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide

Cat. No.: B2894914
CAS No.: 2034283-18-4
M. Wt: 237.303
InChI Key: GALDKGDGMQOXFY-UHFFFAOYSA-N
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Description

4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide is a chemical compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (-CN) attached to a piperidine ring, which is further substituted with an oxolan-2-ylmethyl group. Cyanoacetamides are known for their versatility in organic synthesis and their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide can be achieved through the cyanoacetylation of amines. This involves the reaction of piperidine with cyanoacetic acid derivatives under specific conditions. One common method is the direct treatment of piperidine with methyl cyanoacetate without solvent at room temperature, which affords the target compound . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production of cyanoacetamides, including this compound, typically involves large-scale reactions using similar synthetic routes. The choice of reaction conditions may vary to optimize yield and purity. Fusion methods, where the reactants are heated without solvent, are also employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Condensation: Reagents like aldehydes or ketones are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various heterocyclic compounds, which are of interest due to their potential biological activities .

Mechanism of Action

The mechanism of action of 4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide is unique due to the presence of the oxolan-2-ylmethyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other cyanoacetamides and piperidine derivatives .

Properties

IUPAC Name

4-cyano-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c13-8-10-3-5-15(6-4-10)12(16)14-9-11-2-1-7-17-11/h10-11H,1-7,9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALDKGDGMQOXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)N2CCC(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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